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molecular formula C11H23NSi2 B8531837 1-(1,1-Dimethyl-2-propynyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane

1-(1,1-Dimethyl-2-propynyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane

Cat. No. B8531837
M. Wt: 225.48 g/mol
InChI Key: PBNQAJFBHAFVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067592B2

Procedure details

3-Amino-3-methylbutyne (commercially available as 90% aqueous solution; 16.6 g) was dissolved in dichloromethane (150 ml), dried over sodium sulphate and filtered to give a solution containing 14.9 g of amine. To the stirred solution of amine under an atmosphere of nitrogen at ambient temperature was added dry triethylamine (48.4 ml). 1,2-Bis-(chlorodimethylsilyl)ethane (38.98 g) in dichloromethane (100 ml) was then added dropwise, maintaining the reaction temperature at 15° C. by cooling. The mixture was stirred for 3 hours, the colourless solid, which had formed during the reaction, was filtered from solution and the filtrate was evaporated to give a paste. The paste was extracted into hexane and refiltered. The filtrate was evaporated and the oil obtained was distilled to give 1-(1,1-dimethyl-2-propynyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, (21.5 g), b.p. 41° C. at 0.06 mm Hg pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
14.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
48.4 mL
Type
reactant
Reaction Step Four
Quantity
38.98 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].C(N(CC)CC)C.Cl[Si:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][Si:18](Cl)([CH3:20])[CH3:19]>ClCCl>[CH3:5][C:2]([N:1]1[Si:18]([CH3:20])([CH3:19])[CH2:17][CH2:16][Si:15]1([CH3:23])[CH3:22])([CH3:6])[C:3]#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#C)(C)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
14.9 g
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
38.98 g
Type
reactant
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the colourless solid, which had formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered from solution
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a paste
EXTRACTION
Type
EXTRACTION
Details
The paste was extracted into hexane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the oil obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C#C)(C)N1[Si](CC[Si]1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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